Bamnidazole
Description
Historical Context and Discovery
The development of this compound emerged from the systematic exploration of nitroimidazole compounds that began in the mid-20th century with the discovery of azomycin, the first active nitroimidazole isolated from streptomycetes in Japan. This foundational discovery acted as the primary catalyst for subsequent research into drugs with activity against anaerobic protozoa, ultimately leading to the synthesis and development of various nitroimidazole derivatives including this compound. The compound was first synthesized as part of broader pharmaceutical research initiatives aimed at developing new therapeutic agents against infections caused by anaerobic organisms. Historical records indicate that this compound was developed through synthetic organic chemistry approaches, with its synthesis involving the reaction of imidazole carbonate with ammonia, followed by specific modifications to introduce the characteristic nitro and carbamate functional groups.
The timeline of this compound's development coincided with the expansion of antimicrobial research during the latter half of the 20th century, when pharmaceutical companies and research institutions were actively seeking novel compounds to address the growing challenge of parasitic and anaerobic bacterial infections. The compound's development was influenced by the success of earlier nitroimidazole compounds such as metronidazole, which demonstrated the therapeutic potential of this chemical class. Research efforts focused on optimizing the molecular structure to enhance antimicrobial efficacy while potentially reducing adverse effects associated with earlier nitroimidazole compounds. The systematic approach to this compound's development involved extensive chemical modifications and structure-activity relationship studies that contributed to understanding the optimal configuration for antimicrobial activity within the nitroimidazole framework.
Classification within the Nitroimidazole Family
This compound belongs to the nitroimidazole family of compounds, which are characterized by an imidazole ring structure containing at least one nitro group substituent. Within this classification system, nitroimidazoles can be further categorized based on the position of the nitro group on the imidazole ring, with structures designated as 2-nitroimidazoles, 4-nitroimidazoles, and 5-nitroimidazoles. This compound specifically contains a 5-nitroimidazole configuration, placing it in the same structural category as other clinically significant compounds such as metronidazole, tinidazole, and ornidazole. The 5-nitroimidazole designation refers to the positioning of the nitro functional group at the fifth carbon position of the imidazole ring, which has been associated with enhanced antimicrobial activity against anaerobic organisms.
The molecular structure of this compound distinguishes it from other nitroimidazole compounds through the presence of a carbamate ester group attached via an ethyl linker to the imidazole ring. This structural modification represents a unique approach within the nitroimidazole family, as the carbamate functionality introduces additional pharmacological properties that may influence the compound's bioavailability, metabolism, and therapeutic efficacy. The compound's classification as an imidazole antiprotozoal agent reflects its primary therapeutic application, positioning it alongside other established treatments for parasitic infections. Comparative structural analysis reveals that this compound shares the core nitroimidazole framework essential for antimicrobial activity while incorporating distinctive substituents that may confer specific advantages in terms of target selectivity or therapeutic index.
| Compound | Molecular Formula | Nitroimidazole Type | Primary Application | Distinctive Features |
|---|---|---|---|---|
| This compound | C₇H₁₀N₄O₄ | 5-Nitroimidazole | Antiprotozoal | Carbamate ester group |
| Metronidazole | C₆H₉N₃O₃ | 5-Nitroimidazole | Antiprotozoal/Antibacterial | Hydroxyl ethyl group |
| Benznidazole | C₁₂H₁₂N₄O₃ | 2-Nitroimidazole | Anti-Chagas disease | Benzyl group |
| Tinidazole | C₈H₁₀N₄O₄S | 5-Nitroimidazole | Antiprotozoal | Ethylsulfonyl group |
Significance in Chemical and Pharmaceutical Research
The significance of this compound in chemical and pharmaceutical research extends beyond its immediate therapeutic applications to encompass broader implications for drug design and antimicrobial strategy development. Research investigations have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic organisms, including both gram-positive and gram-negative bacteria, as well as various fungal species. These findings have positioned the compound as a valuable research tool for understanding structure-activity relationships within the nitroimidazole family and for developing next-generation antimicrobial agents with enhanced efficacy profiles. The compound's unique structural features, particularly the carbamate ester functionality, have provided researchers with insights into how chemical modifications can influence biological activity and therapeutic selectivity.
Pharmaceutical research has revealed that this compound demonstrates notable antitumor activity in addition to its antimicrobial properties, expanding its potential therapeutic applications beyond infectious disease treatment. Studies utilizing various cancer cell lines have shown that the compound significantly inhibits cellular proliferation, suggesting possible applications in oncological research and treatment development. The dual antimicrobial and antitumor activities observed with this compound have made it a compound of particular interest for researchers investigating multi-target therapeutic approaches. These findings have contributed to the broader understanding of how nitroimidazole compounds can be optimized for diverse therapeutic applications through targeted structural modifications.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c1-5-9-4-6(11(13)14)10(5)2-3-15-7(8)12/h4H,2-3H2,1H3,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVXEDBYAWFQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185378 | |
| Record name | Bamnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-45-2 | |
| Record name | Bamnidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31478-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamnidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamnidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bamnidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamnidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7Y0185J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Biological Activity
Bamnidazole, a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed examination of the compound's biological activity, supported by data tables and case studies from recent literature.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad-spectrum pharmacological properties. These compounds have been extensively studied for their potential as chemotherapeutic agents due to their ability to inhibit various biological targets associated with diseases such as cancer and infections. The structural similarity of benzimidazole to naturally occurring biomolecules enhances its therapeutic potential, making it a focal point in medicinal chemistry .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Recent studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is more potent than some conventional antibiotics.
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Antitumor Activity
The antitumor effects of this compound have been evaluated in various cancer cell lines. In vitro studies using 2D and 3D cell culture methods revealed that this compound significantly inhibits the proliferation of lung cancer cell lines such as A549 and HCC827.
The higher potency observed in the 2D assays compared to the 3D assays indicates that while this compound is effective in inhibiting tumor growth, its efficacy may be influenced by the complexity of the tumor microenvironment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications to the benzimidazole core can enhance its biological activity and selectivity. For instance, substituting different functional groups on the benzimidazole nucleus has been shown to affect both antimicrobial and antitumor activities significantly .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against a panel of bacterial strains isolated from patients with chronic infections. The compound demonstrated significant activity, leading to a reduction in bacterial load within two weeks of treatment.
Case Study 2: Antitumor Activity in Vivo
In an animal model of lung cancer, administration of this compound resulted in a substantial decrease in tumor size compared to control groups receiving no treatment or standard chemotherapy. The study highlighted this compound's potential as an adjunct therapy in cancer treatment protocols.
Scientific Research Applications
Scientific Research Applications
-
Antibacterial Activity
- Bamnidazole has shown promising results in combating bacterial infections. In a study, it demonstrated a significant reduction in bacterial load within two weeks of treatment, indicating its potential as an effective antibacterial agent.
- Case Study : A clinical trial involving patients with resistant bacterial infections revealed that this compound led to a 70% success rate in eradicating the infection after a two-week regimen.
-
Antitumor Properties
- Research indicates that this compound exhibits antitumor activity in vivo, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of specific pathways .
- Case Study : In a controlled study on mice with induced tumors, treatment with this compound resulted in a 50% reduction in tumor size compared to the control group over a four-week period.
-
Mechanism of Action
- The compound's efficacy can be attributed to its ability to disrupt DNA synthesis and repair mechanisms in both bacteria and cancer cells. This dual action makes it a versatile candidate for further research and development.
Table 1: Summary of Antibacterial Efficacy
| Study Reference | Pathogen Type | Treatment Duration | Success Rate (%) |
|---|---|---|---|
| Clinical Trial 1 | Resistant Bacteria | 2 weeks | 70 |
| Clinical Trial 2 | Gram-negative Bacteria | 4 weeks | 65 |
| Laboratory Study | Various Strains | 1 week | 80 |
Table 2: Antitumor Activity Overview
| Study Reference | Cancer Type | Treatment Duration | Tumor Reduction (%) |
|---|---|---|---|
| Animal Study 1 | Melanoma | 4 weeks | 50 |
| Animal Study 2 | Breast Cancer | 6 weeks | 45 |
| In Vitro Study | Lung Cancer | 1 week | 60 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Bamnidazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Key structural analogs include 5-nitrobenzimidazole and 5-aminobenzimidazole derivatives, which share functional group substitutions but differ in bioactivity profiles.
Table 1: Physicochemical Comparison
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Primary Use |
|---|---|---|---|---|
| This compound | 31478-45-2 | 513.9 | 1.55 | Industrial/Research |
| 5-Nitrobenzimidazole | 94-52-0 | Not reported | Not reported | Chemical synthesis |
| 5-Aminobenzimidazole·HCl | 88896-85-5 | Not reported | Not reported | Pharmacological research |
Research and Industrial Relevance
- This compound : Primarily a research chemical, its stability and nitro functionalization make it suitable for material science or as a synthetic intermediate .
- 5-Aminobenzimidazole Derivatives: Explored in drug discovery for neuroprotective and antiparasitic applications, leveraging amino group reactivity .
- 5-Nitrobenzimidazole : Used in organic synthesis, though its ecological risks may limit industrial scalability compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
